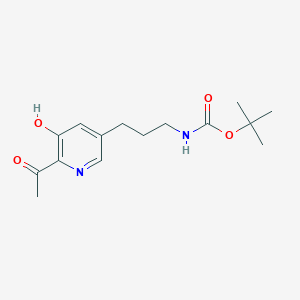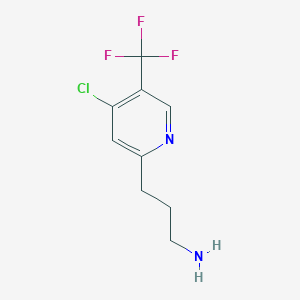
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetyl group can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. The hydroxypyridinyl moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidinyl moiety instead of the hydroxypyridinyl group
Uniqueness
Tert-butyl 3-(6-acetyl-5-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both acetyl and hydroxypyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-acetyl-5-hydroxypyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-12(19)8-11(9-17-13)6-5-7-16-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,16,20) |
InChI Key |
NBGLWPAPOYLTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)CCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-YL)methanamine](/img/structure/B14858394.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)


